Cyclobutene, dimethylbis(methylene)-
Description
Structure
2D Structure
Properties
CAS No. |
25467-12-3 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2-dimethyl-3,4-dimethylidenecyclobutene |
InChI |
InChI=1S/C8H10/c1-5-6(2)8(4)7(5)3/h1-2H2,3-4H3 |
InChI Key |
SGBBSINDWMTKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C)C1=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene, dimethylbis(methylene)- typically involves the thermal conversion of diallenes in the crystalline state. This method was developed to improve the stability of the compound by introducing aromatic substituents on the exocyclic methylenes and electron-withdrawing groups into the cyclobutene skeleton .
Industrial Production Methods
advancements in synthetic chemistry have enabled the production of this compound in high yields through efficient template-free synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Cyclobutene, dimethylbis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutene oxides.
Reduction: Reduction reactions can convert cyclobutene derivatives into more stable compounds.
Substitution: Substitution reactions involving halogens or other functional groups can modify the properties of the compound
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, dimethylbis(methylene)- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine
Major Products Formed
The major products formed from these reactions include cyclobutene oxides, reduced cyclobutene derivatives, and halogenated cyclobutene compounds .
Scientific Research Applications
Cyclobutene, dimethylbis(methylene)- has several scientific research applications, including:
Materials Science: Employed in the development of nanoscopic macrocycles with unusual magnetic, optical, and electronic properties.
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its strained ring system and ability to undergo strain-release transformations.
Mechanism of Action
The mechanism of action of cyclobutene, dimethylbis(methylene)- involves the release of strain energy from its highly strained ring system. This strain-release mechanism allows the compound to undergo various chemical transformations, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved in these reactions depend on the specific functional groups and substituents present on the cyclobutene ring .
Comparison with Similar Compounds
Structural and Stability Comparisons
Table 1: Structural and Stability Properties
Key Insights :
- Ring Strain : The four-membered ring in 3,4-bis(methylene)cyclobutene imposes significant strain (~90° angles), whereas six-membered analogs (e.g., 1,2-bis(methylene)cyclohexane) exhibit reduced strain and higher stability .
- Stabilization Strategies : Aromatic substituents (e.g., benzylidene) or electron-withdrawing groups enhance the stability of 3,4-bis(methylene)cyclobutene derivatives, enabling practical applications .
Key Insights :
- Macrocycle Formation : 3,4-Bis(methylene)cyclobutene reacts with dienes (e.g., 1,3-diphenylisobenzofuran) to yield symmetric polycyclic structures (e.g., 71% yield for product 25a) .
- Regioselectivity : Substituted cyclobutenes (e.g., phenyl at C3) exhibit complete regioselectivity in gold-catalyzed ring expansions, favoring methylene group migration .
Electronic and Physical Properties
Table 3: Electronic and Physical Properties
Key Insights :
- Optoelectronic Tuning : Macrocycles derived from 3,4-bis(methylene)cyclobutene exhibit tunable band gaps (e.g., smaller macrocycles have larger gaps) .
- Thermal Behavior : Six-membered analogs (e.g., 1,2-bis(methylene)cyclohexane) display higher boiling points, reflecting reduced volatility compared to strained four-membered systems .
Q & A
Q. What are the common synthetic routes for preparing dimethylbis(methylene)cyclobutene derivatives?
Dimethylbis(methylene)cyclobutene derivatives are typically synthesized via [2+2] cycloaddition reactions between alkynes and allenes, which form strained cyclobutene rings. For example, thermal or photochemical activation of substituted allenes (e.g., 1,5-hexadiyne) with alkynes can yield methylenecyclobutene products . Gold(I)-catalyzed intramolecular cycloisomerization of enynes is another method, offering regioselectivity and mild reaction conditions . Characterization of products requires NMR (¹H/¹³C) and X-ray crystallography to confirm ring strain and stereochemistry .
Q. How are the structural and electronic properties of dimethylbis(methylene)cyclobutene characterized?
Key techniques include:
- NMR spectroscopy : To analyze ring strain effects on chemical shifts, particularly deshielded protons in the cyclobutene ring .
- X-ray crystallography : To resolve bond angles (e.g., ~90° vicinal connections in 3,4-bis(methylene)cyclobutene) and confirm macrocyclic conformations .
- UV-Vis and cyclic voltammetry : To study π-conjugation in macrocycles and redox behavior .
Q. What safety protocols are essential when handling dimethylbis(methylene)cyclobutene?
The compound is highly reactive and flammable. Handling requires:
Q. What are the primary applications of dimethylbis(methylene)cyclobutene in materials science?
Its strained structure enables applications in:
- Macrocyclic π-systems : As rigid building blocks for conjugated frameworks with tunable electronic properties .
- Polymer precursors : Ring-opening reactions yield polymers with unique mechanical/thermal properties .
Advanced Research Questions
Q. How do diradical intermediates influence the regioselectivity of [2+2] cycloadditions in methylenecyclobutene synthesis?
Studies suggest that [2+2] cycloadditions proceed via diradical intermediates (e.g., allylic biradicals), which dictate product distribution. For example, substituted allenes (R = Me) generate regioisomers (627, 628) due to steric effects stabilizing specific biradical conformers . Computational methods like DFT can model these intermediates and predict regioselectivity .
Q. What strategies address contradictions in reported synthetic yields for methylenecyclobutene macrocycles?
Discrepancies arise from variations in:
Q. How can computational methods enhance the design of methylenecyclobutene-based materials?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of macrocycles .
- Molecular dynamics (MD) : Simulate conformational flexibility in solution-phase macrocycles . These tools guide experimentalists in selecting substituents for target applications (e.g., organic electronics).
Q. What experimental design frameworks optimize studies on methylenecyclobutene reactivity?
Apply:
- Statistical experimental design : Central composite design (CCD) or response surface methodology (RSM) to optimize reaction parameters .
- FINER criteria : Ensure research questions are Feasible, Novel, Ethical, and Relevant . Example: A CCD study could assess the impact of temperature, catalyst type, and stoichiometry on cycloaddition yields.
Q. How do reporting standards for synthetic chemistry improve reproducibility?
Journals like Beilstein Journal of Organic Chemistry mandate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
